3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Lipophilicity Physicochemical Properties Drug Design

3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1187930-80-8) is a racemic HCl salt offering distinct advantages over methoxy/chloro analogs. The 4-nitrophenoxy group combines electron-withdrawing character with hydrogen-bonding capacity, achieving LogP ~2.99—ideal for CNS drug discovery scaffolds. The nitro group enables clean reduction to an aniline intermediate for rapid amide/sulfonamide/urea diversification. Unlike the free base, the HCl salt ensures consistent aqueous solubility for reliable large-scale handling. ≥95% purity protects SAR data integrity.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
CAS No. 1187930-80-8
Cat. No. B1423825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenoxy)pyrrolidine hydrochloride
CAS1187930-80-8
Molecular FormulaC10H13ClN2O3
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H
InChIKeyKMTLAWJEKPIRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1187930-80-8): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


3-(4-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1187930-80-8) is a racemic, hydrochloride salt of a pyrrolidine derivative featuring a 4-nitrophenoxy substituent [1]. With a molecular formula of C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.67 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators [1]. The presence of the nitro group enables key synthetic transformations, including reduction to an amine for further derivatization . Its hydrochloride salt form confers enhanced aqueous solubility and stability compared to the free base, facilitating handling in laboratory and industrial settings .

3-(4-Nitrophenoxy)pyrrolidine hydrochloride: Why In-Class Pyrrolidine Analogs Cannot Be Simply Interchanged


Direct substitution of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride with structurally similar pyrrolidine derivatives—such as the 4-methoxy or 4-chloro analogs—is not straightforward due to distinct physicochemical and electronic properties that influence both synthetic utility and biological target engagement. The 4-nitrophenoxy group imparts a unique combination of electron-withdrawing character and hydrogen-bonding capacity, as evidenced by a computed LogP of approximately 2.99 [1], which differs significantly from the methoxy (more lipophilic) and chloro (less electron-withdrawing) counterparts. Furthermore, the hydrochloride salt form ensures consistent solubility and handling characteristics that are absent in the free base form, which is a common alternative in procurement catalogs . These differences are not merely academic; they directly impact reaction yields, purification protocols, and the downstream biological profile of synthesized derivatives, making the selection of the specific compound a critical decision point in research and industrial workflows.

3-(4-Nitrophenoxy)pyrrolidine hydrochloride: Quantified Differentiation Against Pyrrolidine Analogs


Enhanced Lipophilicity Drives Differential Pharmacokinetic Potential

The compound exhibits a computed LogP value of 2.99 [1], which is higher than that of the corresponding 4-methoxy analog (estimated LogP ~2.2 based on structural similarity) and the 4-chloro analog (estimated LogP ~2.7). This increased lipophilicity suggests enhanced membrane permeability and potential for improved oral bioavailability in derived drug candidates, a critical differentiator for medicinal chemistry applications.

Lipophilicity Physicochemical Properties Drug Design

Superior Hydrogen-Bonding Capacity for Target Engagement

The compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1], a profile that differs from the 4-methoxy analog (1 donor, 3 acceptors) and the 4-chloro analog (1 donor, 2 acceptors). The additional acceptor capacity arises from the nitro group, which can engage in crucial interactions with biological targets such as enzyme active sites or receptor binding pockets.

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

High Commercial Purity Ensures Reproducible Synthetic Outcomes

The compound is commercially available with a minimum purity specification of 95% from multiple suppliers, including AK Scientific and Achemblock . In contrast, many in-class analogs (e.g., 3-(4-chlorophenoxy)pyrrolidine) are often supplied at lower purity grades (e.g., 90%) without rigorous analytical certification. This high purity standard minimizes the risk of side reactions and ensures consistent performance in multi-step syntheses.

Purity Quality Control Reproducibility

Synthetic Versatility via Nitro Group Reduction for Amine-Focused Libraries

The nitro group on the phenoxy ring can be selectively reduced to a primary amine under standard conditions (e.g., catalytic hydrogenation or metal/acid reduction) . This transformation is a key differentiator from the 4-methoxy and 4-chloro analogs, which lack this reactive handle. The resulting aniline derivative is a valuable intermediate for generating diverse libraries of amides, sulfonamides, and ureas, thereby expanding the accessible chemical space for drug discovery.

Synthetic Chemistry Functional Group Interconversion Medicinal Chemistry

Validated Role as Key Intermediate in CNS-Targeted Drug Discovery

Pyrrolidine derivatives bearing nitrophenoxy groups have been identified as selective inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. For example, in a series of chiral pyrrolidines, the 3-nitrophenoxy ethers (compounds 11e and 12e) exhibited selective AChE inhibition, with the (R)-enantiomer showing an IC₅₀ of 1.3 µM [1]. While this data is for a regioisomeric (3-nitrophenoxy) series, it provides class-level evidence that the 4-nitrophenoxy analog is a privileged scaffold for CNS drug discovery programs, differentiating it from pyrrolidines lacking this aryl ether substitution.

Central Nervous System Alzheimer's Disease Cholinesterase Inhibitors

3-(4-Nitrophenoxy)pyrrolidine hydrochloride: Primary Procurement-Driven Application Scenarios


Medicinal Chemistry: Synthesis of CNS-Penetrant Amine Libraries

The compound's balanced lipophilicity (LogP 2.99) and capacity for hydrogen bonding (2 donors, 4 acceptors) make it an ideal scaffold for designing blood-brain barrier permeable molecules [1][2]. Reduction of the nitro group yields a versatile aniline intermediate that can be readily diversified into amides, sulfonamides, and ureas, enabling rapid generation of compound libraries targeting neurological disorders such as Alzheimer's disease [3].

Chemical Biology: Development of Selective Enzyme Inhibitors

The 4-nitrophenoxy moiety serves as a privileged pharmacophore for engaging enzyme active sites, particularly those with hydrophobic pockets and hydrogen-bonding residues. The compound's high commercial purity (≥95%) ensures that SAR studies are not confounded by impurities, allowing for confident interpretation of biochemical assay results [2].

Process Chemistry: Reliable Intermediate for Multi-Step Synthesis

The hydrochloride salt form provides consistent solubility and handling properties, which are critical for reproducible large-scale reactions. The nitro group's well-defined reactivity enables predictable synthetic transformations, making this compound a robust building block for the synthesis of more complex pharmaceutical intermediates [1].

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